![molecular formula C10H11BrO B3374227 Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]- CAS No. 10178-53-7](/img/structure/B3374227.png)
Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]-
Overview
Description
Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields.
Scientific Research Applications
Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] has potential applications in the field of organic synthesis as a versatile building block for the synthesis of various compounds. It has also been investigated for its potential use as a flame retardant in polymers.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-]. However, studies have shown that it can cause irritation to the skin, eyes, and respiratory tract. It is also considered to be a potential carcinogen.
Advantages and Limitations for Lab Experiments
One advantage of using Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] in lab experiments is its versatility as a building block for the synthesis of various compounds. However, its potential toxicity and carcinogenicity make it important to handle with care and use appropriate safety measures.
Future Directions
There are several potential future directions for research on Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-]. One area of interest is its potential use as a flame retardant in polymers. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. There is also potential for the synthesis of new compounds using Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] as a building block.
properties
IUPAC Name |
1-bromo-2-(2-methylprop-2-enoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXEWQLFFUHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538138 | |
Record name | 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene | |
CAS RN |
10178-53-7 | |
Record name | 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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